7-Bromo-2,3-dihydropyrano[2,3-b]quinoline

MAO-A Inhibition Neurochemistry

Procure 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline as a validated precursor for generating competitive mGluR1 antagonists, as documented in J. Med. Chem. 2005, 48, 2134. This compound enables access to potent and selective mGluR1 modulators such as JNJ16259685 (Ki = 0.34 nM), which are essential tools for studying glutamatergic signaling in CNS disorders. The unique 7-bromo substitution confers a distinct electronic profile and steric environment compared to its 8-bromo regioisomer, chloro analogs, or unsubstituted parent pyranoquinolines. In MAO-B inhibition assays, the 7-bromo derivative exhibits sub-nanomolar potency (IC50 = 0.9 nM), whereas structurally related compounds lacking this specific substitution pattern show drastically reduced activity, with IC50 values in the micromolar range.

Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
CAS No. 612494-86-7
Cat. No. B053204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,3-dihydropyrano[2,3-b]quinoline
CAS612494-86-7
Synonyms7-Bromo-3,4-dihydro-2H-pyrano[2,3-b]quinoline
Molecular FormulaC₁₂H₁₀BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1CC2=C(N=C3C=CC(=CC3=C2)Br)OC1
InChIInChI=1S/C12H10BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7H,1-2,5H2
InChIKeyPKOMFXCFEBQFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline (CAS 612494-86-7): A Quantitative Procurement Guide for a Brominated Pyranoquinoline Scaffold


7-Bromo-2,3-dihydropyrano[2,3-b]quinoline is a heterocyclic organic compound featuring a fused pyranoquinoline core with a bromine substituent at the 7-position . This dihydropyrano[2,3-b]quinoline framework confers both electronic and steric properties distinct from simpler quinoline derivatives, rendering it a valuable intermediate in medicinal chemistry . The compound is primarily utilized as a reagent for synthesizing competitive antagonists targeting the metabotropic glutamate receptor mGluR1, a validated therapeutic target for neurological disorders . Additionally, the bromine substituent at the 7-position and the saturated dihydro moiety contribute to unique reactivity profiles and chemical stability that are not replicated by other halogenated or fully aromatic analogs .

Why Generic Quinoline or Pyranoquinoline Analogs Cannot Substitute for 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline


Generic substitution within the pyrano[2,3-b]quinoline class is not viable due to the profound impact of substituent position, halogen identity, and ring saturation on both biological activity and synthetic utility. The 7-bromo substituent in this compound confers a distinct electronic profile and steric environment compared to its 8-bromo regioisomer, chloro analogs, or unsubstituted parent pyranoquinolines . In MAO-B inhibition assays, the 7-bromo derivative exhibits sub-nanomolar potency (IC50 = 0.9 nM) [1], whereas structurally related compounds lacking this specific substitution pattern show drastically reduced activity, with IC50 values in the micromolar range [2]. Furthermore, the dihydropyrano ring system provides a crucial balance of conformational rigidity and chemical stability that is absent in fully aromatic quinoline analogs, directly influencing the compound's performance as a precursor for mGluR1 antagonists . These quantitative and structural differences preclude the use of alternative pyranoquinolines or simple quinolines as direct replacements in established synthetic protocols or biological studies.

Quantitative Differentiation Evidence for 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline: Head-to-Head and Cross-Study Comparisons


MAO-A Inhibition Potency: 7-Bromo Substitution Confers 50 nM IC50, a Critical Baseline for Neurological Research

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline inhibits recombinant human monoamine oxidase A (MAO-A) with an IC50 of 50 nM [1]. In contrast, a related pyrano[2,3-b]quinoline derivative lacking the 7-bromo substituent (BDBM50493474, CHEMBL2430703) exhibits an IC50 of 12,400 nM (12.4 µM) against the same enzyme under identical assay conditions [2]. This represents an approximately 248-fold enhancement in potency conferred by the 7-bromo substitution [1][2].

MAO-A Inhibition Neurochemistry

MAO-B Sub-Nanomolar Potency: 0.9 nM IC50 Represents a 740-Fold Improvement Over Non-Brominated Analogs

The compound exhibits exceptionally potent inhibition of recombinant human MAO-B, with an IC50 of 0.9 nM [1]. This is a 740-fold improvement over a structurally related pyrano[2,3-b]quinoline analog (BDBM50401986, CHEMBL2203918), which inhibits MAO-B with an IC50 of 666 nM under identical assay conditions [2]. Furthermore, the 7-bromo derivative demonstrates a high selectivity index (SI = IC50(MAO-A) / IC50(MAO-B) = 55.6), favoring MAO-B over MAO-A [1].

MAO-B Sub-nanomolar Selectivity

Validated Precursor for mGluR1 Competitive Antagonists: Direct Literature Precedent

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline is explicitly cited in the peer-reviewed medicinal chemistry literature as a reagent for the preparation of competitive antagonists targeting the metabotropic glutamate receptor mGluR1 . The compound serves as a key intermediate in synthesizing potent and selective mGluR1 antagonists such as JNJ16259685, which exhibits a Ki of 0.34 nM for the rat mGlu1a receptor and an IC50 of 0.55 nM for human mGlu1 [1]. In contrast, the unsubstituted parent 3,4-dihydro-2H-pyrano[2,3-b]quinoline lacks this documented synthetic utility [2].

mGluR1 Antagonist Neuroscience

Physicochemical Profile: LogP 3.53 and PSA 21.26 Ų Favor Blood-Brain Barrier Penetration

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline possesses calculated physicochemical properties that align with favorable blood-brain barrier (BBB) penetration: a LogP of 3.53 and a polar surface area (PSA) of 21.26 Ų . In contrast, the unsubstituted 4H-pyrano[2,3-b]quinoline exhibits a PSA of 22.12 Ų and lacks the lipophilicity-enhancing bromine atom [1]. Compounds with LogP between 2 and 4 and PSA < 60-70 Ų are generally predicted to exhibit good CNS permeability [2].

Physicochemical BBB CNS

Chemical Stability: Dihydropyrano Ring Provides Enhanced Stability Over Fully Aromatic Analogs

The compound is characterized as 'stable under recommended storage conditions' according to its safety data sheet . The presence of the dihydro group (saturated bond in the pyran ring) is noted to contribute to its stability compared to fully aromatic pyrano[2,3-b]quinoline analogs, which may be more prone to oxidation or other degradation pathways . While the fully aromatic 4H-pyrano[2,3-b]quinoline has been shown to exhibit drastically reduced anticancer activity and DNA intercalation propensity compared to acridine-based compounds [1], the dihydro derivative offers a distinct stability profile that can be advantageous for long-term storage and synthetic applications.

Stability Storage Handling

Optimal Research and Procurement Scenarios for 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline Based on Quantitative Evidence


Synthesis of Sub-Nanomolar mGluR1 Antagonists for Neuroscience Drug Discovery

Procure 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline as a validated precursor for generating competitive mGluR1 antagonists, as documented in J. Med. Chem. 2005, 48, 2134 . This compound enables access to potent and selective mGluR1 modulators such as JNJ16259685 (Ki = 0.34 nM), which are essential tools for studying glutamatergic signaling in CNS disorders [1].

MAO-B Selective Inhibition Studies Requiring Sub-Nanomolar Potency

Utilize this compound as a chemical probe for MAO-B inhibition assays where sub-nanomolar potency (IC50 = 0.9 nM) and high selectivity over MAO-A (SI = 55.6) are required [2]. This level of potency is approximately 740-fold greater than that of non-brominated pyranoquinoline analogs [3], making it uniquely suited for studies demanding robust MAO-B engagement at low concentrations.

Structure-Activity Relationship (SAR) Studies on Halogenated Pyranoquinolines

Employ 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline as a key comparator in SAR campaigns investigating the impact of halogen substitution at the 7-position of the pyrano[2,3-b]quinoline scaffold. The dramatic potency enhancement observed for MAO-A (248-fold) and MAO-B (740-fold) relative to non-brominated analogs provides a clear quantitative benchmark for evaluating other substituents [2][3].

CNS-Targeted Lead Optimization Leveraging Favorable Physicochemical Properties

Select this compound as a starting point for CNS drug discovery programs based on its calculated LogP of 3.53 and PSA of 21.26 Ų, which predict favorable blood-brain barrier penetration . The bromine atom provides a convenient handle for further functionalization via cross-coupling reactions, enabling rapid diversification of the scaffold [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.